REACTION_CXSMILES
|
[C:1]([Si](C)(C)C)#[CH:2].Br[C:8]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=1>C(N(CC)CC)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[C:1]([C:8]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=1)#[CH:2]
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Name
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|
Quantity
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50 mL
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Type
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reactant
|
Smiles
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C(#C)[Si](C)(C)C
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Name
|
palladium[II]acetate
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Quantity
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1.5 g
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Type
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reactant
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Smiles
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|
Name
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copper[I] iodide
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Quantity
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2 g
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Type
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reactant
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Smiles
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|
Name
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|
Quantity
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58 mL
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Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)F
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Name
|
|
Quantity
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500 mL
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Type
|
solvent
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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3 g
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Type
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catalyst
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Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Type
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CUSTOM
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Details
|
with stirring under an argon blanket for 2 hr
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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to form after approximately 30 min
|
Duration
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30 min
|
Type
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STIRRING
|
Details
|
stirred for an additional 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
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Type
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STIRRING
|
Details
|
with stirring overnight
|
Duration
|
8 (± 8) h
|
Type
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FILTRATION
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Details
|
The orange reaction mixture was filtered
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Type
|
CUSTOM
|
Details
|
a white precipitate of triethylamine hydrobromide was removed
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated by removal of the solvent
|
Type
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DISSOLUTION
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Details
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The residue was dissolved in 200 mL of dichloromethane
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Type
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WASH
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Details
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the resulting solution washed with water (3×150 mL), 5% HCl (3×150 mL), saturated sodium bicarbonate solution (3×150 mL), brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
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Type
|
CUSTOM
|
Details
|
a clear oil was obtained 42.3 g (93%)
|
Type
|
CUSTOM
|
Details
|
The clear oil was further purified
|
Type
|
DISSOLUTION
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Details
|
by dissolving the oil in 200 mL of methanol
|
Type
|
ADDITION
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Details
|
to which 2 g of potassium carbonate was added
|
Type
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STIRRING
|
Details
|
with stirring
|
Type
|
WAIT
|
Details
|
The stirring was continued overnight at ambient temperature
|
Duration
|
8 (± 8) h
|
Type
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DISTILLATION
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Details
|
Upon distillation, 22.8 g
|
Reaction Time |
2 h |
Name
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|
Type
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product
|
Smiles
|
C(#C)C1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.19 mol | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 37.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |